Clindamycin 2,3-Dipalmitate
CAS No.:
Cat. No.: VC18573741
Molecular Formula: C50H93ClN2O7S
Molecular Weight: 901.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C50H93ClN2O7S |
|---|---|
| Molecular Weight | 901.8 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-5-hexadecanoyloxy-3-hydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate |
| Standard InChI | InChI=1S/C50H93ClN2O7S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(54)58-47-45(56)46(44(39(4)51)52-49(57)41-37-40(34-9-3)38-53(41)5)60-50(61-6)48(47)59-43(55)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,56H,7-38H2,1-6H3,(H,52,57)/t39-,40+,41-,44+,45-,46+,47-,48+,50+/m0/s1 |
| Standard InChI Key | HPMBDJNVAAGAKM-UWYFMMCGSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O |
Introduction
Chemical Structure and Nomenclature
Clindamycin 2,3-dipalmitate is systematically named as methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2,3-dihexadecanoate. The compound’s structure comprises a methylated thiogalactoside core substituted with a chlorinated pyrrolidinecarboxamide group and two palmitate (hexadecanoate) esters at the 2- and 3-hydroxyl positions . The stereochemistry is critical for biological activity, with the (2S,4R) configuration in the pyrrolidine ring ensuring proper binding to bacterial ribosomes .
Molecular Characteristics
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 901.8 g/mol |
| SMILES | |
| InChIKey | HPMBDJNVAAGAKM-UWYFMMCGSA-N |
| Solubility | Lipophilic (predicted) |
The presence of palmitate esters confers high lipophilicity, suggesting preferential partitioning into lipid-rich tissues and compatibility with topical delivery systems .
Synthesis and Manufacturing
The synthesis of clindamycin 2,3-dipalmitate involves multi-step esterification and purification processes, as detailed in patent CN112625071A .
Key Synthetic Steps
-
Formation of 3,4-O-Isopropylidene-Clindamycin:
Clindamycin hydrochloride is reacted with 2,2-dimethoxypropane in pyridine under reflux (100–120°C) to protect the 3- and 4-hydroxyl groups as an isopropylidene ketal. This intermediate is isolated via acetone-induced crystallization . -
Palmitoylation:
The protected clindamycin is dissolved in chloroform and triethylamine, then treated with palmitoyl chloride at 25°C. Refluxing in a water bath facilitates esterification at the 2- and 3-positions. Excess reagents are removed by reduced-pressure distillation . -
Deprotection and Hydrolysis:
The isopropylidene group is cleaved using 80–83% acetic acid, yielding clindamycin 2,3-dipalmitate. Final purification involves solvent extraction (e.g., acetonitrile) and recrystallization .
Optimization Challenges
Comparative studies in the patent highlight the impact of reaction conditions on yield:
-
Temperature Control: Maintaining 25±2°C during palmitoylation minimizes side reactions.
-
Catalyst Selection: Triethylamine outperforms pyridine in reducing racemization.
-
Solvent Systems: Chloroform ensures homogeneity, while acetonitrile aids crystallization .
Pharmacological Profile
As a prodrug, clindamycin 2,3-dipalmitate requires hydrolysis by esterases to release active clindamycin. This delayed release mechanism offers two advantages:
-
Reduced Gastrointestinal Toxicity: By limiting free clindamycin in the gut, the prodrug lowers the risk of Clostridioides difficile colitis .
-
Enhanced Topical Absorption: The lipophilic palmitate groups improve skin penetration, making the compound suitable for acne vulgaris treatment .
Antimicrobial Activity
Hydrolyzed clindamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its spectrum includes:
-
Anaerobic Bacteria: Bacteroides fragilis, Prevotella spp.
-
Gram-Positive Cocci: Staphylococcus aureus, Streptococcus pneumoniae .
Therapeutic Applications
Clindamycin 2,3-dipalmitate is primarily investigated for dermatological use:
Acne Vulgaris
Topical formulations (1–2% strength) reduce Cutibacterium acnes colonization and inflammation. A hypothetical clinical trial design might include:
| Parameter | Clindamycin 2,3-Dipalmitate | Clindamycin Phosphate |
|---|---|---|
| Lesion Reduction (Week 12) | 68% | 72% |
| Adverse Events | 5% Erythema | 8% Dryness |
Surgical Prophylaxis
The prodrug’s sustained release could prevent postoperative infections in colorectal surgery, though human studies are pending .
Comparative Analysis with Other Prodrugs
Clindamycin 2,3-dipalmitate offers distinct advantages over existing salts:
| Prodrug | Water Solubility | Half-Life (h) | Preferred Route |
|---|---|---|---|
| Clindamycin Phosphate | High | 2.5 | Intravenous |
| Clindamycin Hydrochloride | Moderate | 3.0 | Oral |
| Clindamycin 2,3-Dipalmitate | Low | 6.0 (estimated) | Topical |
Future Directions
Ongoing research aims to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume